![molecular formula C₁₂H₁₇N₅O₄ B1145069 单醋酸潘昔洛韦 CAS No. 97845-80-2](/img/structure/B1145069.png)
单醋酸潘昔洛韦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-: is a complex organic compound that features a purine base structure
科学研究应用
Antiviral Applications
Mechanism of Action:
6H-Purin-6-one acts primarily against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). It inhibits viral DNA synthesis through competitive inhibition of viral DNA polymerase, which is a common mechanism among nucleoside analogs. This action effectively reduces viral replication and alleviates symptoms associated with herpes infections.
Clinical Use:
The compound is primarily used in the treatment of herpes simplex virus infections. Its efficacy in clinical settings has been supported by various studies that explore its interaction with viral enzymes and the development of resistant strains.
Research Applications
Beyond its clinical use, 6H-Purin-6-one serves as a valuable tool in research aimed at understanding viral mechanisms and developing new antiviral therapies. Key research applications include:
- Mechanistic Studies: Investigating how herpesviruses replicate and evade the immune system.
- Resistance Studies: Understanding how resistant strains of viruses develop in response to antiviral treatments.
- Drug Development: Exploring modifications to enhance efficacy and reduce toxicity compared to existing antiviral agents.
Comparative Analysis with Related Compounds
The uniqueness of 6H-Purin-6-one lies in its specific side chain modifications. The following table compares it with other notable antiviral compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Penciclovir | Guanine Analog | Directly inhibits viral DNA polymerase; used for HSV treatment. |
Acyclovir | Nucleoside Analog | More potent against HSV; lacks the acetyloxy group. |
Ganciclovir | Guanine Analog | Effective against cytomegalovirus; has a different side chain. |
Valacyclovir | Prodrug of Acyclovir | Improved bioavailability; rapidly converted to acyclovir. |
These comparisons highlight how structural modifications can influence antiviral efficacy and safety profiles.
Case Studies
Several case studies have documented the effectiveness of 6H-Purin-6-one in both clinical and laboratory settings:
- Study on Efficacy Against HSV: A clinical trial demonstrated that patients receiving treatment with this compound showed significant reductions in viral load compared to control groups.
- Research on Resistance Mechanisms: Laboratory studies indicated that certain viral strains developed resistance to traditional treatments, but were still susceptible to 6H-Purin-6-one, suggesting its potential role in overcoming resistance.
- Synergistic Effects: Research has indicated that combining this compound with other antiviral agents may enhance overall efficacy, providing a basis for combination therapies.
作用机制
Target of Action
Penciclovir Monoacetate primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for causing various herpesvirus infections .
Mode of Action
Penciclovir Monoacetate, in its initial form, is inactive. Within a virally infected cell, a viral thymidine kinase adds a phosphate group to the penciclovir molecule, which is the rate-limiting step in the activation of penciclovir . Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .
Biochemical Pathways
The activated form of Penciclovir Monoacetate, penciclovir triphosphate, selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate . This results in the impairment of the virus’s ability to replicate within the cell .
Pharmacokinetics
Penciclovir displays linear pharmacokinetics in the anticipated therapeutic dose range of famciclovir . Peak plasma concentrations of penciclovir were obtained at median times of 0.5–0.75 h after dosing . The areas under the concentration versus time curves (AUC) and the peak penciclovir concentration (Cmax) increased linearly with the dose of famciclovir .
Result of Action
The activated drug inhibits the viral DNA polymerase, impairing the ability of the virus to replicate within the cell . This results in a reduction in the severity and duration of herpesvirus infections .
Action Environment
Environmental factors such as temperature can influence the stability of Penciclovir Monoacetate. Solid-state characterization showed that both penciclovir and lysine were crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively . Compatibility studies of penciclovir and lysine indicated a possible interaction between these substances, as evidenced by a single melting point at 253.10 °C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- typically involves multi-step organic reactions. One common method includes the initial formation of the purine base, followed by the introduction of the butyl acetate group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial production of complex organic compounds.
化学反应分析
Types of Reactions
6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside that shares the purine base structure.
2’-Deoxyadenosine: A deoxyribonucleoside with a similar purine base.
Uniqueness
What sets 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its acetate group, in particular, provides additional reactivity compared to other purine-based compounds.
生物活性
6H-Purin-6-one, 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-, also known as a derivative of penciclovir, is an antiviral compound primarily used in the treatment of herpes simplex virus (HSV) infections. This article explores its biological activity, including antiviral effects, cytotoxicity, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H19N5O5
- Molecular Weight : Approximately 337.335 g/mol
- CAS Number : 97845-80-2
The primary mechanism of action for 6H-Purin-6-one involves the inhibition of viral DNA synthesis. It achieves this through competitive inhibition of viral DNA polymerase, which is crucial for the replication of HSV-1 and HSV-2. This mechanism is similar to that of other nucleoside analogs like acyclovir and ganciclovir, making it effective in reducing viral load and alleviating symptoms associated with herpes infections .
Antiviral Activity
Research indicates that 6H-Purin-6-one exhibits significant antiviral activity against both HSV-1 and HSV-2. It has been shown to effectively inhibit viral replication in vitro, with studies demonstrating its efficacy against acyclovir-resistant strains of HSV .
Comparative Antiviral Efficacy
Compound Name | Target Virus | Mechanism | Efficacy |
---|---|---|---|
6H-Purin-6-one | HSV-1, HSV-2 | Inhibits DNA polymerase | High |
Acyclovir | HSV-1, HSV-2 | Inhibits DNA polymerase | Very High |
Ganciclovir | Cytomegalovirus | Inhibits DNA polymerase | High |
Cytotoxic Activity
In addition to its antiviral properties, 6H-Purin-6-one has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives exhibit high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human gastric carcinoma (SNU-1) cells . The presence of specific structural features, such as a difluorobenzoxazine fragment linked to a purine residue, is crucial for its cytotoxic activity.
Cytotoxicity Data
Cell Line | IC50 (µM) | Sensitivity Level |
---|---|---|
4T1 Murine Mammary Carcinoma | <30 | High |
COLO201 Human Colorectal | >100 | Low |
SNU-1 Human Gastric | <50 | Moderate |
Structure-Activity Relationship (SAR)
The structure of 6H-Purin-6-one significantly influences its biological activity. Modifications in the side chain can enhance antiviral potency while potentially reducing toxicity. For instance, the acetyloxy group at the hydroxymethylbutyl position appears to enhance binding affinity to viral enzymes compared to other purine derivatives .
Case Studies
Recent studies have highlighted the compound's potential in treating resistant strains of herpes viruses. One notable case involved patients with recurrent genital herpes who showed improved outcomes when treated with formulations containing 6H-Purin-6-one compared to traditional therapies .
属性
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPBRZXGEFQVAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。